5-Bromohex-3-en-1-yne
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Overview
Description
5-Bromohex-3-en-1-yne is an organic compound with the molecular formula C6H7Br. It is characterized by the presence of both a bromine atom and a triple bond within its structure, making it a versatile intermediate in organic synthesis . This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromohex-3-en-1-yne typically involves the bromination of hex-3-en-1-yne. This can be achieved through the addition of bromine to the alkyne in the presence of a suitable solvent such as dichloromethane . The reaction conditions often require low temperatures to control the addition and prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromohex-3-en-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihaloalkenes or haloalkenes.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Halogens and Hydrogen Halides: Bromine, chlorine, and hydrogen bromide are typical reagents for addition reactions.
Major Products Formed:
Scientific Research Applications
5-Bromohex-3-en-1-yne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromohex-3-en-1-yne involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom and the triple bond allows for a variety of chemical transformations. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the triple bond can undergo addition reactions, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1-Bromo-3-hexyne: Similar in structure but lacks the double bond present in 5-Bromohex-3-en-1-yne.
5-Bromo-3-hexen-1-yne: Another closely related compound with similar reactivity but different substitution patterns.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a triple bond within its structure. This dual functionality allows for a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
62117-91-3 |
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Molecular Formula |
C6H7Br |
Molecular Weight |
159.02 g/mol |
IUPAC Name |
5-bromohex-3-en-1-yne |
InChI |
InChI=1S/C6H7Br/c1-3-4-5-6(2)7/h1,4-6H,2H3 |
InChI Key |
PPSLUPYGYOPLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC#C)Br |
Origin of Product |
United States |
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